molecular formula C6H10N2S2 B8809983 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol CAS No. 161715-38-4

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol

Cat. No. B8809983
M. Wt: 174.3 g/mol
InChI Key: WXLPEIBBDQOTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol is a useful research compound. Its molecular formula is C6H10N2S2 and its molecular weight is 174.3 g/mol. The purity is usually 95%.
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properties

CAS RN

161715-38-4

Product Name

1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol

InChI

InChI=1S/C6H10N2S2/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2

InChI Key

WXLPEIBBDQOTFV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N2CC(C2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

770 mg of 28% sodium methoxide-methanol solution was added to a mixture solution of 862 mg of Compound (18) obtained in the step (b) in 20 ml of anhydrous methanol under ice-cooling and nitrogen gas atmosphere. Then the reaction mixture was stirred for 10 minutes under the same conditions. After reaction, 4 ml of 2N--HCl was added to the reaction mixture and the solvent was removed under reduced pressure to give crude 3-mercapto-1-(thiazolin-2-yl)azetidine [Compound (19)]. Then the crude Compound (19) was dissolved in 15 ml of a mixture solution of anhydrous acetonitrile-chloroform and to this solution were added 2430 mg of p-nitrobenzyl (1R,5R,6S)-2-(di-phenylphosphoryloxy)-6-[(R)-1-hydroxyethyl]-1-methyl-carbapen-2-em-3-carboxylate [Compound (20)] and 2.8 ml of diisopropylethylamine under ice-cooling and nitrogen gas atmosphere. After stirring the reaction mixture for 2 hours under the same conditions, ethyl acetate was added and the separated organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated saline solution. The solvent was removed and the resulting residue was purified by silica gel column chromatography (chloroform: acetone =1:2) to give 1339 mg [65% yield from Compound (18)] of p-nitrobenzyl (1R,5S,6S)-2-[(1-(thiazolin-2-yl)azetidin-3-yl)thio]-6-[(R)-1-hydroxyethyl]-1-methyl-carbapen-2-em-3-carboxylate [Compound (21)].
Name
sodium methoxide methanol
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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